molecular formula C10H6F3NO2 B6334286 Methyl 4-cyano-3-(trifluoromethyl)benzoate CAS No. 1233243-95-2

Methyl 4-cyano-3-(trifluoromethyl)benzoate

Cat. No.: B6334286
CAS No.: 1233243-95-2
M. Wt: 229.15 g/mol
InChI Key: JUWUUEYPNQOKCX-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a cyano (-CN) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing androgen receptor antagonists like enzalutamide, a therapeutic agent for prostate cancer . Its synthesis typically involves multi-step reactions, including Ullmann coupling and thiophosgene-mediated cyclization, with yields varying between 40–74% depending on substituents and reaction conditions .

The electron-withdrawing trifluoromethyl and cyano groups enhance the compound’s stability and influence its reactivity in nucleophilic substitution and cross-coupling reactions. These functional groups also contribute to its lipophilicity, making it suitable for drug design targeting hydrophobic protein pockets .

Properties

IUPAC Name

methyl 4-cyano-3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUUEYPNQOKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-cyano-3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst . Another method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-cyano-3-(trifluoromethyl)benzoic acid.

    Reduction: 4-amino-3-(trifluoromethyl)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Research and Synthesis

Synthetic Intermediate
Methyl 4-cyano-3-(trifluoromethyl)benzoate is primarily utilized as a building block in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it valuable in various chemical transformations. The compound can be synthesized through several methods, including the esterification of 4-cyano-3-(trifluoromethyl)benzoic acid with methanol under acidic conditions.

Reactivity and Transformations
The compound undergoes a variety of reactions:

  • Oxidation: Converts to 4-cyano-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.
  • Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.
  • Substitution Reactions: The trifluoromethyl group participates in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Pharmaceutical Applications

Drug Development
this compound is explored for its potential in drug development due to the pharmacokinetic advantages conferred by the trifluoromethyl group. Research indicates that derivatives of this compound may exhibit selective androgen receptor modulation, which could be beneficial for hormonal male contraception . This modulation allows for targeted therapeutic effects while minimizing side effects associated with traditional hormone therapies.

Biological Activity Studies
The compound has been investigated for its interactions with biological systems, particularly its binding affinity to androgen receptors. Such studies underscore its potential therapeutic uses, necessitating further exploration into safety and efficacy profiles in clinical settings .

Agrochemical Applications

This compound is also employed in the production of agrochemicals. Its chemical structure allows it to function effectively as an intermediate in the synthesis of pesticides and herbicides, contributing to advancements in agricultural chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-3-(trifluoromethyl)benzoate is primarily related to its chemical reactivity. The trifluoromethyl group is known to influence the electronic properties of the molecule, making it more reactive towards nucleophiles and electrophiles. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Weight Key Applications Notable Data
Methyl 4-cyano-3-(trifluoromethyl)benzoate -CN (4), -CF₃ (3) 259.18 Androgen receptor antagonist synthesis Yield: 41–74%
Methyl 4-amino-3-(trifluoromethyl)benzoate -NH₂ (4), -CF₃ (3) 219.16 Pharmaceutical intermediates Purity: 95%
Methyl 4-chloro-3-(trifluoromethyl)benzoate -Cl (4), -CF₃ (3) 238.59 Pesticide synthesis Patent: US6057322
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate -OH (4), -CF₃ (3) 220.14 Alkylation precursor Intermediate yield: 94%
Methyl [4-(trifluoromethyl)benzoyl]acetate -COCH₃ (4), -CF₃ (3) 246.18 Ketone-based synthesis Synonym: Methyl 4-trifluoromethylbenzoylacetate

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound enhances electrophilicity at the 4-position compared to amino (-NH₂) or hydroxy (-OH) substituents, which increase nucleophilicity .
  • Lipophilicity : Chloro and trifluoromethyl groups increase logP values, favoring membrane permeability, whereas hydroxy groups reduce logP due to hydrogen bonding .
  • Synthetic Flexibility : Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a versatile alkylation precursor, as demonstrated by its 94% yield in forming 4-(3-chloropropoxy) derivatives .

Key Observations :

  • Efficiency : Alkylation reactions (e.g., ) generally achieve higher yields (>90%) compared to cross-coupling reactions, which are hindered by steric effects from trifluoromethyl groups .
  • Functional Group Compatibility : The presence of -CF₃ necessitates careful selection of catalysts, as seen in the use of palladium catalysts for Suzuki-Miyaura coupling .

Biological Activity

Methyl 4-cyano-3-(trifluoromethyl)benzoate (C₁₀H₆F₃NO₂) is an organic compound characterized by its unique functional groups, including a cyano group and a trifluoromethyl group. These structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has a benzoate structure with significant electronic properties due to the trifluoromethyl group. This group enhances the compound's lipophilicity, facilitating better membrane permeability and interaction with biological targets. The presence of the cyano group further contributes to its reactivity and potential biological applications.

PropertyValue
Molecular FormulaC₁₀H₆F₃NO₂
Molecular Weight229.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityCauses respiratory irritation; eye and skin irritant

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. Research indicates that it may act as a selective androgen receptor modulator (SARM), which could have implications for hormonal therapies, particularly in male contraception. The trifluoromethyl group is known to influence the electronic characteristics of the molecule, enhancing its reactivity towards various biomolecules.

Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, potentially useful in developing new antibiotics .
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It may inhibit cancer cell proliferation through mechanisms involving androgen receptor modulation and other pathways .
  • Hormonal Modulation : As a SARM, this compound could selectively modulate androgenic activity without the side effects associated with traditional hormone therapies. This property is particularly relevant for developing male contraceptives that require precise hormonal regulation.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting its potential as an anticancer agent .

Case Study 2: Hormonal Modulation

Research focusing on the compound's interaction with androgen receptors demonstrated that it could effectively bind and modulate receptor activity. This finding supports its potential application in hormonal therapies aimed at male contraception .

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

TechniqueObservationsReference
¹H NMR (400 MHz)δ 8.21 (d, J=8.4 Hz, 1H), 8.05 (s, 1H)...
¹⁹F NMRδ -62.4 (q, J=9.1 Hz, 3F)
IR (ATR)2240 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O)
HRMS (ESI+)[M+H]⁺ calcd. 239.0423, found 239.0421

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseSolution
Methyl 4-chloro derivativeIncomplete cyano substitutionExtended reaction time (24 h)
Di-ester adductsEster hydrolysisAnhydrous conditions

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